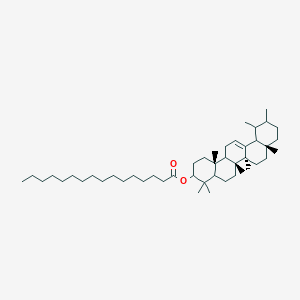
Urs-12-en-3-ol, hexadecanoate, (3beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urs-12-en-3-ol, hexadecanoate, (3beta)-, also known as alpha-Amyrin palmitate, is a naturally occurring triterpenoid ester. It is derived from alpha-Amyrin, a compound found in various plant resins and essential oils. This compound is known for its diverse biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-en-3-ol, hexadecanoate, (3beta)- typically involves the esterification of alpha-Amyrin with hexadecanoic acid (palmitic acid). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of Urs-12-en-3-ol, hexadecanoate, (3beta)- follows similar principles but on a larger scale. The process involves the esterification of alpha-Amyrin with palmitic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions
Urs-12-en-3-ol, hexadecanoate, (3beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学研究应用
Urs-12-en-3-ol, hexadecanoate, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: Studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Used in the formulation of cosmetics and personal care products due to its skin-soothing properties.
作用机制
The mechanism of action of Urs-12-en-3-ol, hexadecanoate, (3beta)- involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes. These actions contribute to its therapeutic potential in various diseases.
相似化合物的比较
Similar Compounds
Urs-12-en-3-ol, acetate, (3beta)-: Another ester derivative of alpha-Amyrin, known for its similar biological activities.
Urs-12-en-3-ol, (3beta)-: The parent compound, alpha-Amyrin, which is the precursor for various ester derivatives.
Uniqueness
Urs-12-en-3-ol, hexadecanoate, (3beta)- is unique due to its specific esterification with palmitic acid, which enhances its lipophilicity and bioavailability. This modification allows it to interact more effectively with lipid membranes and exert its biological effects more efficiently compared to its parent compound or other ester derivatives.
属性
分子式 |
C46H80O2 |
|---|---|
分子量 |
665.1 g/mol |
IUPAC 名称 |
[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34?,35?,37?,38?,39?,41?,43-,44+,45-,46-/m1/s1 |
InChI 键 |
BHPGRVQWTLDDQX-SHFYAQNSSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4C(C(CC5)C)C)C)C)C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


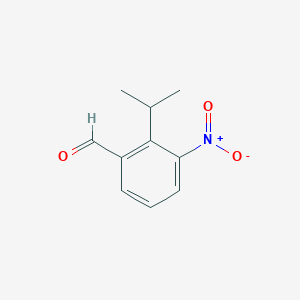
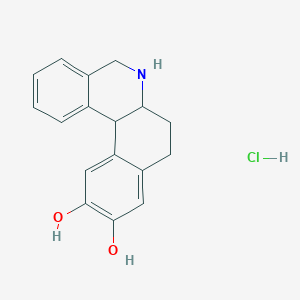
![2-Chloro-5-[(3S)-3-hydroxytetrahydropyran-3-yl]benzoic acid](/img/structure/B14786055.png)
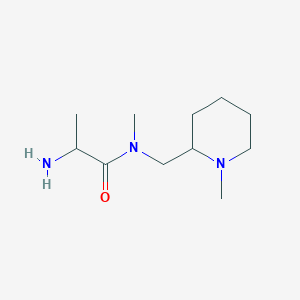
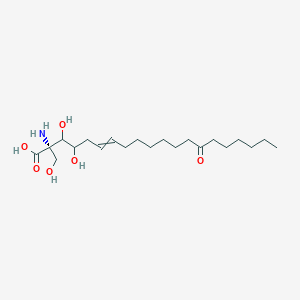
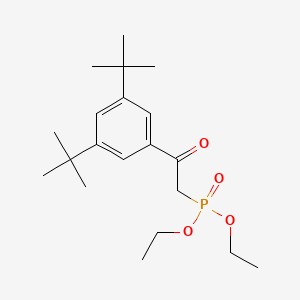
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14786072.png)
![5(4H)-Oxazolone, 2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylene]-](/img/structure/B14786079.png)
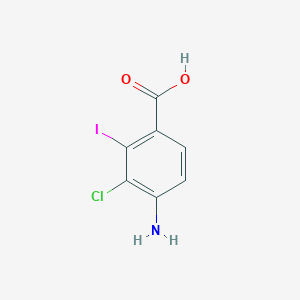
![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14786098.png)
![Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-](/img/structure/B14786106.png)

![2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14786123.png)

